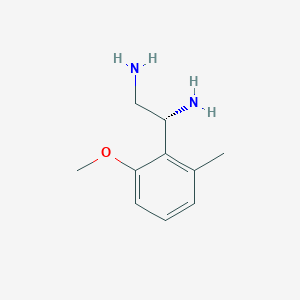

(1R)-1-(6-Methoxy-2-methylphenyl)ethane-1,2-diamine

Beschreibung

Eigenschaften

Molekularformel |

C10H16N2O |

|---|---|

Molekulargewicht |

180.25 g/mol |

IUPAC-Name |

(1R)-1-(2-methoxy-6-methylphenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C10H16N2O/c1-7-4-3-5-9(13-2)10(7)8(12)6-11/h3-5,8H,6,11-12H2,1-2H3/t8-/m0/s1 |

InChI-Schlüssel |

NDOQYBATTZCKML-QMMMGPOBSA-N |

Isomerische SMILES |

CC1=C(C(=CC=C1)OC)[C@H](CN)N |

Kanonische SMILES |

CC1=C(C(=CC=C1)OC)C(CN)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of (1R)-1-(6-Methoxy-2-methylphenyl)ethane-1,2-diamine typically follows a sequence involving:

- Construction or functionalization of the substituted aromatic ring bearing the methoxy and methyl groups.

- Introduction of a chiral ethane-1,2-diamine side chain at the benzylic position.

- Control of stereochemistry to obtain the (1R)-enantiomer.

This process often involves selective functional group transformations, chiral resolution, or asymmetric synthesis techniques.

Preparation of the Aromatic Precursor

The aromatic core, 6-methoxy-2-methylphenyl, can be prepared or sourced through:

- Electrophilic aromatic substitution reactions to install methoxy and methyl substituents on a phenyl ring.

- Use of substituted benzaldehydes or acetophenones as starting materials for further elaboration.

For example, 1-(2′-bromo-5′-methoxyphenyl)ethan-1-one derivatives have been synthesized via bromination and methoxylation of acetophenone analogs, followed by purification through flash chromatography, yielding high purity intermediates suitable for further transformations.

Representative Reaction Conditions and Yields

Analytical and Characterization Techniques

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is routinely used to confirm substitution patterns and purity.

- Mass Spectrometry (MS) confirms molecular weight and fragmentation patterns.

- Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) is employed to determine enantiomeric excess.

- X-ray crystallography may be used to confirm absolute configuration when available.

Research Findings and Optimization Notes

- Methoxy substituents on the aromatic ring can facilitate isomerization under certain catalytic conditions, requiring careful control of reaction parameters to avoid side products.

- The use of tetrafluoroboric acid etherate and other acid catalysts in precursor synthesis steps improves yields and product crystallinity.

- Continuous flow reactors have been noted in industrial contexts to enhance reproducibility and scale-up potential for compounds similar to (1R)-1-(6-Methoxy-2-methylphenyl)ethane-1,2-diamine.

This comprehensive overview synthesizes current knowledge on the preparation of (1R)-1-(6-Methoxy-2-methylphenyl)ethane-1,2-diamine, highlighting key synthetic routes, reaction conditions, and stereochemical considerations. The compound’s preparation demands precise control over aromatic substitution and chiral diamine installation, supported by advanced catalytic and purification techniques to achieve high yield and enantiopurity.

Analyse Chemischer Reaktionen

Types of Reactions

(1R)-1-(6-Methoxy-2-methylphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Further reduction can modify the amine groups.

Substitution: The methoxy and methyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Halogenation reagents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield corresponding quinones, while substitution could introduce halogen atoms into the aromatic ring.

Wissenschaftliche Forschungsanwendungen

Case Studies

Research has indicated that structurally related compounds can inhibit enzymes involved in pain and inflammation pathways. For example, studies on related amines have shown their ability to inhibit fatty acid amide hydrolase (FAAH), which is linked to pain modulation .

Polymer Chemistry

The unique structure of (1R)-1-(6-Methoxy-2-methylphenyl)ethane-1,2-diamine allows it to be utilized as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance properties such as:

- Thermal Stability : The presence of aromatic groups often contributes to improved thermal properties in polymers.

- Mechanical Strength : Amines can act as cross-linking agents, enhancing the mechanical integrity of polymer networks.

Interaction Studies

The compound's ability to form hydrogen bonds due to its amine groups makes it a candidate for studying molecular interactions in biological systems. Research has focused on:

- Binding Affinity Studies : Evaluating how well (1R)-1-(6-Methoxy-2-methylphenyl)ethane-1,2-diamine binds to various receptors or enzymes.

- Cellular Uptake Mechanisms : Investigating how this compound is absorbed by cells can provide insights into its potential therapeutic applications.

Wirkmechanismus

The mechanism of action of (1R)-1-(6-Methoxy-2-methylphenyl)ethane-1,2-diamine would depend on its specific interactions with molecular targets. Generally, aromatic amines can interact with enzymes, receptors, or other proteins, leading to various biological effects. The methoxy and methyl groups might influence the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Physicochemical Properties

The following table compares (1R)-1-(6-Methoxy-2-methylphenyl)ethane-1,2-diamine with structurally related ethane-1,2-diamine derivatives:

Key Observations :

- Chirality : All listed compounds are chiral, enhancing their utility in stereoselective synthesis.

- Substituent Effects : Methoxy and methyl groups (as in the target compound) may improve solubility compared to purely aromatic analogs (e.g., L8) .

- Synthesis : Palladium-catalyzed coupling (as in L8 synthesis) is a common method for introducing aryl groups to diamines .

Key Findings :

- Linker Length : Ethane-1,2-diamine derivatives (e.g., target compound) show lower cytotoxicity compared to propane-1,3-diamine analogs, which exhibit higher antimycobacterial activity but greater toxicity .

- Antiviral Potential: Camphor-based diamines with ethane-1,2-diamine linkers (similar to the target’s backbone) demonstrate antiviral activity, suggesting the target compound could be explored for similar applications .

Biologische Aktivität

(1R)-1-(6-Methoxy-2-methylphenyl)ethane-1,2-diamine is a chiral aromatic compound that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, synthesis, and applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 180.25 g/mol. Its structure features a phenyl ring substituted with methoxy and methyl groups, along with an ethane-1,2-diamine side chain. The presence of a chiral center at the (1R) configuration is significant for its biological activity.

Pharmacological Properties

Compounds with similar structures to (1R)-1-(6-Methoxy-2-methylphenyl)ethane-1,2-diamine often exhibit various pharmacological properties. These may include:

- Antioxidant Activity : Many amine-containing compounds have shown potential as antioxidants due to their ability to scavenge free radicals.

- Neuroprotective Effects : Some studies suggest that diamines can provide neuroprotection in models of neurodegenerative diseases.

- Antimicrobial Properties : Compounds similar to this diamine have been investigated for their antibacterial and antifungal activities.

Case Studies

- Neuroprotective Study : A study evaluated the neuroprotective effects of structurally related diamines in a mouse model of Parkinson's disease. Results indicated that these compounds significantly reduced neuronal loss and improved motor function, suggesting potential therapeutic applications in neurodegeneration.

- Antioxidant Assessment : Research on related compounds demonstrated strong antioxidant activity, measured using the DPPH radical scavenging assay. The IC50 values were comparable to well-known antioxidants like ascorbic acid.

- Antimicrobial Testing : A series of antimicrobial assays revealed that derivatives of (1R)-1-(6-Methoxy-2-methylphenyl)ethane-1,2-diamine exhibited significant inhibitory effects against various bacterial strains, including E. coli and Staphylococcus aureus.

Synthesis

The synthesis of (1R)-1-(6-Methoxy-2-methylphenyl)ethane-1,2-diamine typically involves multi-step organic reactions:

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Nitration | Methoxybenzene | HNO3/H2SO4 |

| 2 | Reduction | Nitro compound | H2/Pd-C |

| 3 | Amine Formation | Ethylenediamine | Heat/solvent |

This synthetic route highlights the importance of controlling reaction conditions to achieve high yields and purity.

Applications

The potential applications of (1R)-1-(6-Methoxy-2-methylphenyl)ethane-1,2-diamine include:

- Drug Development : Its structural features make it a candidate for developing new drugs targeting oxidative stress-related diseases.

- Catalysis : Similar diamines are utilized as chiral catalysts in asymmetric synthesis, indicating a potential role in synthetic chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.